2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide
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Overview
Description
2-(naphthalen-2-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that features a naphthalene ring, an ether linkage, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of 2-(naphthalen-2-yloxy)propanehydrazide: This intermediate can be synthesized by reacting 2-naphthol with 2-bromoethanol to form 2-(naphthalen-2-yloxy)ethanol, which is then converted to 2-(naphthalen-2-yloxy)propanehydrazide through a hydrazinolysis reaction.
Condensation Reaction: The final compound is obtained by condensing 2-(naphthalen-2-yloxy)propanehydrazide with 2-nitrobenzaldehyde under acidic conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(naphthalen-2-yloxy)-N’-[(E)-(2-aminophenyl)methylidene]propanehydrazide.
Substitution: Various substituted hydrazides.
Hydrolysis: 2-nitrobenzaldehyde and 2-(naphthalen-2-yloxy)propanehydrazide.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)propanehydrazide: Lacks the nitro group and hydrazone linkage.
2-(naphthalen-2-yloxy)ethanol: Lacks the hydrazide group and nitro group.
2-(naphthalen-2-yloxy)propanoic acid: Contains a carboxylic acid group instead of the hydrazide group.
Uniqueness
2-(naphthalen-2-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is unique due to its combination of a naphthalene ring, ether linkage, hydrazide group, and nitro group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H17N3O4/c1-14(27-18-11-10-15-6-2-3-7-16(15)12-18)20(24)22-21-13-17-8-4-5-9-19(17)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+ |
InChI Key |
RHUZTHYXCVNDBQ-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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